molecular formula C28H24N2O5S2 B2463670 methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 397289-83-7

methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2463670
M. Wt: 532.63
InChI Key: JROXAKSGHPIIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C28H24N2O5S2 and its molecular weight is 532.63. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytoprotective Activity

One study delves into the synthesis of thieno[2,3-b]pyridinones, which act as cytoprotectants and inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor. The research highlighted the synthesis process that starts with a bioisostere exchange leading to various isomers with notable potency in inhibiting glycine binding, demonstrating their potential in protecting against glutamate-induced toxicity in cell lines. This approach underscores the role of structural modification in enhancing the pharmacological profile of compounds targeting the NMDA receptor, suggesting similar possibilities for the chemical compound (Buchstaller et al., 2006).

Antimicrobial Agents

Another area of application is the synthesis and characterization of new quinazolines as potential antimicrobial agents. A specific compound was synthesized, showcasing the methodological advancements in creating compounds with significant antibacterial and antifungal activities. This highlights the potential utility of structurally complex compounds in developing new antimicrobial agents, which may align with the capabilities of methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate in similar research domains (Desai et al., 2007).

Anti-inflammatory Properties

Research into peripheral benzodiazepine receptors revealed compounds with significant anti-inflammatory effects. The study investigated specific ligands' capacity to inhibit edema formation, suggesting the therapeutic potential of receptor-targeted compounds in anti-inflammatory treatments. This indicates the broader applicability of complex molecular designs in targeting specific receptors to modulate biological responses, potentially including the compound (Torres et al., 1999).

Synthesis of Polymides

In the field of materials science, research on the synthesis of soluble polymides from specific thiophene derivatives demonstrates the utility of complex organic compounds in creating new materials. These polymides exhibit high thermal stability and solubility, attributes desirable in various industrial applications. This suggests potential research applications for methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate in the development of new materials with unique properties (Imai et al., 1984).

properties

IUPAC Name

methyl 3-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5S2/c1-35-28(32)26-24(17-25(36-26)20-8-3-2-4-9-20)29-27(31)21-11-13-23(14-12-21)37(33,34)30-16-15-19-7-5-6-10-22(19)18-30/h2-14,17H,15-16,18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROXAKSGHPIIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

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